Dual MDM2/MDMX Binding Affinity vs. MDM2-Selective Inhibitors
ATSP-7041 exhibits high-affinity binding to both MDM2 (Ki = 0.9 nM) and MDMX (Ki = 7 nM) as determined by fluorescence polarization competition assays [1]. In contrast, the clinical-stage small-molecule inhibitor RG7112 (MDM2-selective) and idasanutlin (RG7388) are reported to be practically inactive against MDMX [1]. Nutlin-3a, a prototypical MDM2 inhibitor, also lacks MDMX activity [2]. The dual-target profile of ATSP-7041 enables p53 reactivation even in MDMX-overexpressing tumors, a setting where MDM2-only inhibitors fail.
| Evidence Dimension | Inhibitory constant (Ki) for MDM2 and MDMX binding |
|---|---|
| Target Compound Data | MDM2 Ki = 0.9 nM; MDMX Ki = 7 nM |
| Comparator Or Baseline | RG7112 / idasanutlin / nutlin-3a: inactive against MDMX |
| Quantified Difference | ≥1000-fold selectivity for MDM2 vs. MDMX for small-molecule comparators; ATSP-7041 has ~8-fold difference |
| Conditions | Fluorescence polarization competition assay |
Why This Matters
Procurement of ATSP-7041 is essential for experiments requiring robust p53 activation in MDMX-overexpressing models, where MDM2-only inhibitors are ineffective.
- [1] Chang YS, Graves B, Guerlavais V, et al. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy. Proc Natl Acad Sci U S A. 2013;110(36):E3445-E3454. View Source
- [2] Vassilev LT, et al. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science. 2004;303(5659):844-848. View Source
